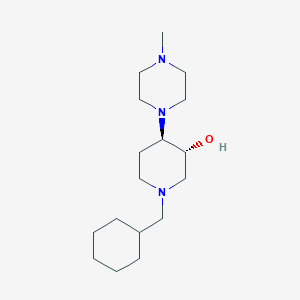![molecular formula C20H17N3O6S B5134797 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5134797.png)
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a benzamide derivative that has been studied extensively for its biological and physiological effects.
Aplicaciones Científicas De Investigación
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been shown to exhibit various biochemical and physiological effects, including antitumor activity, anti-inflammatory activity, and inhibition of enzyme activity. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has several advantages for lab experiments, including its stability and solubility in various solvents. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide is also relatively easy to synthesize in the lab. However, 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide, including the development of 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide derivatives with improved activity and selectivity. 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide could also be further studied for its potential applications in the treatment of other diseases, such as autoimmune disorders. Further studies are needed to fully understand the mechanism of action of 3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide and its potential applications in various fields.
Métodos De Síntesis
3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide can be synthesized using various methods, including the reaction of 4-nitrobenzoyl chloride with 3-(4-methoxyphenyl)aminosulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography. Other methods include the reaction of 3-(4-methoxyphenyl)aminosulfonyl chloride with 4-nitroaniline in the presence of a base, followed by purification using recrystallization.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)sulfamoyl]-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-18-11-7-16(8-12-18)22-30(27,28)19-4-2-3-14(13-19)20(24)21-15-5-9-17(10-6-15)23(25)26/h2-13,22H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXPDGMBGGQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-methoxy-3-nitrobenzyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B5134714.png)
![11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134718.png)
![2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5134725.png)
![4-[(1-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5134746.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5134749.png)

![2-[(2-fluorophenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5134768.png)


![1-(2-{1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5134787.png)
![2-[benzyl(methyl)amino]-N-[2-(4-morpholinyl)ethyl]-2-indanecarboxamide](/img/structure/B5134799.png)
![5'-allyl 3'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5134804.png)
![11-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134811.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-4-penten-1-yl)-4-methoxybenzamide](/img/structure/B5134819.png)